molecular formula C15H12F3NO5S B13639040 (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

Cat. No.: B13639040
M. Wt: 375.3 g/mol
InChI Key: KLEJCIQBFZNRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate (CAS: 929039-94-1) is a chiral organic compound with a molecular formula of C₁₅H₁₂F₃NO₅S and a molecular weight of 375.32 g/mol . It features a thiophene ring substituted with a nitro group at position 5, a methyl carboxylate ester at position 2, and a chiral ethoxy group at position 3 bearing a trifluoromethylphenyl moiety. This compound is primarily used as a high-purity drug intermediate (95–98% purity) for pharmaceutical synthesis, particularly in the development of enantioselective small molecules . Its stereochemistry (R-configuration) is critical for biological activity, as chirality often influences receptor binding and metabolic stability in drug candidates .

Key physicochemical properties include:

Property Value
Molecular Weight 375.32 g/mol
Purity 95–98%
Storage Conditions Sealed, dry, 2–8°C
Hazard Statements H302, H315, H319, H335 (irritant)
GHS Signal Word Warning

Properties

IUPAC Name

methyl 5-nitro-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJCIQBFZNRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate (CAS No. 929039-94-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₂F₃N₁O₅S
  • Molecular Weight : 375.32 g/mol
  • Purity : Typically stored sealed in dry conditions at 2-8°C.

Biological Activity Overview

Biological activity studies of this compound have highlighted several pharmacological effects:

  • Antiproliferative Activity :
    • Initial evaluations suggest that compounds containing thiophene rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC₅₀ values ranging from 3.20 μM to over 50 μM in different assays .
  • EGFR Inhibition :
    • The compound's structural features may allow it to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Some related compounds have demonstrated IC₅₀ values as low as 94.44 nM against EGFR, suggesting potential for further exploration in this area .
  • Impact of Trifluoromethyl Group :
    • The presence of the trifluoromethyl (-CF₃) group has been associated with enhanced biological activity in other compounds, potentially increasing potency and selectivity towards biological targets .

Table 1: Summary of Biological Activities

Activity IC₅₀ Value Cell Line/Target Reference
Antiproliferative<9 μMHCT116 (colon cancer)
EGFR Inhibition94.44 ± 2.22 nMEGFR (epidermal growth factor receptor)
General AnticancerRange: 24–57 μMVarious cancer cell lines

Synthesis and Characterization

The synthesis of this compound involves several steps, often starting from simpler thiophene derivatives. The introduction of the trifluoromethyl group can be achieved through various fluorination methods, enhancing the compound's reactivity and biological profile .

Scientific Research Applications

Based on the search results, here's what is known about the compound (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate:

Basic Information

  • Chemical Name: (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate .
  • CAS No.: 929039-94-1 .
  • Molecular Weight: 375.32 .
  • Molecular Formula: C15H12F3NO5S .

Safety and Handling

  • Signal Word: Warning .
  • Hazard Statements: H302-H315-H319-H335 .
  • Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338 .
  • Storage: Sealed in dry, 2-8°C .

Potential Applications and Context

While the search results do not directly detail specific applications of (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate, they do provide some context:

  • Trifluoromethyl Group in Pharmaceuticals: Several search results discuss trifluoromethyl-containing drugs and compounds . The trifluoromethyl (CF3) group is of interest in drug design due to its unique properties, such as high electronegativity, broad hydrophobic domain, and inert carbon-fluorine linkages .
  • Building Block in Synthesis: Search result mentions Indane-1,3-dione as a versatile building block in applications ranging from biosensing and bioimaging to electronics. Similarly, (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate might serve as a building block for synthesizing more complex molecules.
  • Potential Use in Peptide Chemistry : T3P can be used in peptide chemistry as a coupling agent, in the synthesis of amino acid derivatives, and peptidomimetics .
  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol as an Intermediate: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key intermediate for synthesizing aprepitant, a neurokinin-1 (NK-1) receptor antagonist . This suggests that trifluoromethyl-containing compounds can be important in synthesizing pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiophene Derivatives

Thiophene-based nitro esters are common in medicinal chemistry due to their electron-deficient aromatic systems, which enhance reactivity in nucleophilic substitutions. For example:

  • Methyl 3-nitrothiophene-2-carboxylate : Lacks the trifluoromethylphenyl ethoxy group, reducing steric bulk and lipophilicity. This simpler derivative is less chiral but more synthetically accessible .
  • Ethyl 5-nitro-3-(2,4-dichlorophenoxy)thiophene-2-carboxylate: Shares a nitro-thiophene-carboxylate core but substitutes the trifluoromethyl group with dichlorophenoxy.

Functional Analogues with Trifluoromethyl Groups

The trifluoromethyl (CF₃) group is a hallmark of modern drug design due to its electron-withdrawing properties and resistance to oxidation. Comparable compounds include:

  • While structurally distinct, its carboxylate and fluorinated aryl groups mirror the solubility and reactivity profile of the target compound .
  • Unlike the synthetic target compound, Zygocaperoside exhibits glycosidic bonds that enhance water solubility but limit membrane permeability .

Chiral Ethoxy Derivatives

The (R)-configured ethoxy group in the target compound is rare in published data. However:

  • (S)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate: The enantiomer of the target compound.
  • tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-1,4-oxazine carboxylate : A chiral oxazine derivative with a trifluorophenyl group. Its tert-butyl ester and benzyloxy chain contrast with the target’s methyl ester and ethoxy linker, highlighting trade-offs between steric protection and synthetic complexity .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach involving:

  • Formation of the thiophene core with appropriate substitution
  • Introduction of the (R)-1-(2-(trifluoromethyl)phenyl)ethoxy side chain via etherification
  • Selective nitration at the 5-position of the thiophene ring
  • Esterification to install the methyl carboxylate group

This approach is supported by literature describing the synthesis of similar nitro-substituted thiophene esters with trifluoromethylphenyl ether substituents.

Key Preparation Steps

Ether Formation via Mitsunobu Reaction
  • A critical step involves the formation of the ether bond between the thiophene ring and the chiral (R)-1-(2-(trifluoromethyl)phenyl)ethanol.
  • This is achieved through a Mitsunobu reaction, where the alcohol (1-(2-(trifluoromethyl)phenyl)ethanol) is reacted with a thiophene derivative bearing a suitable leaving group (e.g., a thiophene-3-ol or halide) in the presence of triphenylphosphine and di-tert-butyl azodicarboxylate (DIAD) in dichloromethane at 0 °C to room temperature.
  • The reaction proceeds overnight, yielding the ether intermediate.
Esterification
  • The methyl ester functionality at the 2-position of the thiophene ring is introduced either by starting from a methyl thiophene-2-carboxylate precursor or by esterification of the corresponding acid intermediate.
  • Esterification can be carried out using standard methylation conditions such as treatment with diazomethane or methyl iodide in the presence of a base.

Stereochemical Considerations

  • The (R)-configuration at the 1-(2-(trifluoromethyl)phenyl)ethoxy substituent is maintained by using enantiomerically pure (R)-1-(2-(trifluoromethyl)phenyl)ethanol as the starting alcohol in the Mitsunobu reaction.
  • This ensures that the stereochemistry is preserved during ether formation without racemization.

Process Optimization and Improvements

  • Recent patent literature describes improvements in the preparation of related thiophene derivatives by reducing the number of synthetic steps and increasing overall yields.
  • For example, a four-step process starting from a protected enamine intermediate (Formula III) involves nitration, reduction, deprotection, Michael addition, and cyclization steps to afford related lactam compounds, highlighting efficient nitration and reduction protocols that could be adapted for similar thiophene derivatives.
  • The use of hydride reducing agents such as lithium borohydride or sodium borohydride in DME allows for smooth reduction of nitro groups or protected intermediates under mild conditions.
  • Solvent management techniques involving controlled vacuum distillation and solvent exchanges (e.g., with MTBE and THF) improve purity and yield during workup.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Yield Notes Source
Ether Formation (R)-1-(2-(trifluoromethyl)phenyl)ethanol, triphenylphosphine, DIAD, DCM, 0 °C to RT, overnight High yield (e.g., 91%) Mitsunobu reaction preserves stereochemistry
Nitration Nitrating agent (e.g., HNO3), solvent DME or DCM Efficient nitration Intermediate often not isolated
Reduction (if applicable) Lithium borohydride or sodium borohydride in DME High yield Mild conditions, reduces nitro or double bonds
Esterification Methylation reagents (e.g., diazomethane) High yield Standard esterification techniques
Purification Column chromatography (Biotage system), solvent gradients (EtOAc/cyclohexane) Pure product Critical for removing side products

Supporting Synthetic Details and Characterization

  • The ether intermediate and final compound are characterized by 1H NMR, showing distinctive signals such as singlets for methyl ester protons (~3.9 ppm) and aromatic protons between 7.3–7.6 ppm.
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the calculated formula.
  • Purification is typically achieved by flash chromatography using solvent gradients optimized for polarity differences between starting materials, intermediates, and products.

Additional Synthetic Insights from Thiophene Chemistry

  • Traditional thiophene synthesis methods such as Gewald reaction, Volhard–Erdmann cyclization, and Knoevenagel condensation provide foundational routes to substituted thiophenes, which can be adapted for complex derivatives like the title compound.
  • Modern multicomponent reactions (MCRs) and solvent-free techniques enhance efficiency and reduce waste, potentially applicable to future synthetic improvements.

Q & A

Basic Research Questions

Q. How can the synthesis of (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate be optimized for improved yield and stereochemical purity?

  • Methodological Answer :

  • Use inert atmosphere (N₂/Ar) during critical steps to prevent oxidation of intermediates, as demonstrated in the synthesis of diazo-thiophenium triflates .
  • Control reaction temperatures rigorously (e.g., –78°C for electrophilic substitutions) to minimize side reactions, similar to protocols for triflic acid anhydride-mediated functionalization .
  • Employ chromatographic purification (e.g., silica gel with gradient elution) to isolate enantiomerically pure products, as seen in thiophene carboxylate ester syntheses .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Resolve stereochemistry and substituent positioning, particularly the trifluoromethylphenyl and nitro groups, using deuterated solvents (e.g., CDCl₃) .
  • HPLC-MS : Confirm molecular weight and detect impurities, with reverse-phase C18 columns and ESI ionization for nitro-thiophene derivatives .
  • FT-IR : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound due to its reactive nitro and trifluoromethyl groups?

  • Methodological Answer :

  • Use explosion-proof equipment during nitration steps to mitigate risks from exothermic reactions .
  • Wear self-contained breathing apparatus (SCBA) and chemical-resistant gloves to avoid inhalation or dermal contact with toxic fumes .
  • Store in amber glass under N₂ at –20°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the nitro and trifluoromethyl groups on thiophene ring reactivity?

  • Methodological Answer :

  • Perform DFT calculations at the B3LYP/6-311+G(d,p) level to map electron density distribution and frontier molecular orbitals (FMOs), identifying nucleophilic/electrophilic sites .
  • Compare Fukui indices for the nitro-substituted thiophene vs. analogs to quantify substituent effects on regioselectivity .
  • Validate predictions with experimental data (e.g., reaction rates in electrophilic substitutions) .

Q. How to address contradictions in reaction pathways when introducing electron-withdrawing groups (e.g., nitro) to thiophene derivatives?

  • Methodological Answer :

  • Use kinetic vs. thermodynamic control studies: Vary temperature and solvent polarity (e.g., DCM vs. DMF) to favor competing pathways, as shown in thiophene carboxylate syntheses .
  • Monitor intermediates via in-situ FT-IR or LC-MS to identify divergent mechanisms (e.g., nitration at C5 vs. competing positions) .
  • Cross-reference with crystallographic data (e.g., single-crystal XRD) to resolve steric vs. electronic influences .

Q. What strategies can mitigate steric hindrance from the 1-(2-trifluoromethylphenyl)ethoxy group during functionalization?

  • Methodological Answer :

  • Use bulky Lewis acids (e.g., BF₃·Et₂O) to direct electrophiles to less hindered positions, as seen in thiophene oxadiazole syntheses .
  • Employ microwave-assisted synthesis to reduce reaction times and bypass kinetic barriers .
  • Modify solvent systems (e.g., THF/water mixtures) to enhance solubility of sterically crowded intermediates .

Data Contradiction Analysis

Q. Why do reported yields for nitro-thiophene derivatives vary significantly across studies?

  • Resolution Framework :

  • Reagent Quality : Trace moisture in triflic acid anhydride can reduce yields by 20–30%, necessitating rigorous drying (e.g., molecular sieves) .
  • Catalyst Loading : Excess catalysts (e.g., triethylamine) in esterification steps may promote side reactions, as observed in thiophene carboxamide syntheses .
  • Workup Methods : Differences in quenching (e.g., ice-water vs. slow acidification) impact precipitate purity and yield .

Key Experimental Parameters Table

ParameterOptimal ConditionEvidence Source
Nitration Temperature0–5°C (prevents decomposition)
Purification MethodColumn chromatography (EtOAc/Hexane)
Stereochemical ControlChiral HPLC with cellulose columns
Stability Storage–20°C under N₂, dark conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.